molecular formula C12H9ClN2O2 B8433492 3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid

3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid

Cat. No.: B8433492
M. Wt: 248.66 g/mol
InChI Key: OCNHVFNDKJRFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

3-(2-chloro-6-methylpyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C12H9ClN2O2/c1-7-5-10(15-12(13)14-7)8-3-2-4-9(6-8)11(16)17/h2-6H,1H3,(H,16,17)

InChI Key

OCNHVFNDKJRFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester [prepared by the following procedure: A mixture of 3-carboxyphenylboronic acid (8.3 g, 50.0 mmol), 2,4-dichloro-6-methylpyrimidine (8.15 g, 50.0 mmol) and Na2CO3 (9.5 g, 90 mmol) in acetonitrile (160 ml)/H2O (80 ml) was degassed and Pd(PPh3)4 (0.87 g, 0.75 mmol) was added. The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen and then concentrated in vacuum to a volume of ca.100 ml H2O (100 ml) was added and the mixture was washed with AcOEt (50 ml). The pH of the aqueous phase was set to 2.5 by addition of 25% HCl and the precipitate was collected and dried to give 3-(2-chloro-6-methyl-pyrimidin-4-yl)-benzoic acid (9.1 g) as a white solid. A sample of this material (1.49 g, 6 mmol) was heated in 2-amino-ethanol (3.6 ml) at 80° C. for 1 h. The mixture was evaporated in vacuum and the residual oil was stirred in 1N HCl-MeOH (20 ml) for 18 h at 40° C. The crude product (1.36 g) and 3,4-dihydro-2H-pyran (0.86 ml, 9.5 mmol) were stirred in AcOEt (10 mL)/4N HCl-Et2O (1.3 ml) for 4 h at RT The mixture was diluted with AcOEt and washed with sat. NaHCO3-sol. and brine. The organic layer was dried over Na2SO4, evaporated in vacuum, and the residue was purified by chromatography (silica gel, AcOEt/hexane 1:1) to give the methyl ester as light yellow oil (1.53 g).] (1.53 g, 4.1 mmol) by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a light yellow oil (1.62 g).
Name
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.87 g
Type
catalyst
Reaction Step Three

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